Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-
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Overview
Description
Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- typically involves the reaction of appropriate thiazole derivatives with ethanimidamide precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles .
Uniqueness
Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H13N3O2S/c12-10(14-15)7-16-9-3-1-8(2-4-9)11-13-5-6-17-11/h1-4,15H,5-7H2,(H2,12,14) |
InChI Key |
XTOPDTAGTUIJTD-UHFFFAOYSA-N |
Isomeric SMILES |
C1CSC(=N1)C2=CC=C(C=C2)OC/C(=N/O)/N |
Canonical SMILES |
C1CSC(=N1)C2=CC=C(C=C2)OCC(=NO)N |
Origin of Product |
United States |
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